molecular formula C23H31N5O2 B12219638 [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridi ne-4,4'-piperidine]-10-ylethyl)carboxamide

[4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridi ne-4,4'-piperidine]-10-ylethyl)carboxamide

Cat. No.: B12219638
M. Wt: 409.5 g/mol
InChI Key: SCILONSZOSKULH-UHFFFAOYSA-N
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Description

[4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, a phenyl ring, and a spirocyclic system, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic system: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Coupling reactions: The final step involves coupling the spirocyclic intermediate with the phenyl ring and carboxamide group under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenylthiol
  • 4,4’-di-tert-butylbiphenyl
  • 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide stands out due to its unique spirocyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

4-tert-butyl-N-(2-oxo-2-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethyl)benzamide

InChI

InChI=1S/C23H31N5O2/c1-22(2,3)17-6-4-16(5-7-17)21(30)24-14-19(29)28-12-9-23(10-13-28)20-18(8-11-27-23)25-15-26-20/h4-7,15,27H,8-14H2,1-3H3,(H,24,30)(H,25,26)

InChI Key

SCILONSZOSKULH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N2CCC3(CC2)C4=C(CCN3)NC=N4

Origin of Product

United States

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